N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4OS and its molecular weight is 418.98. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
- N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide derivatives have been studied for their antibacterial and antifungal activities. One study synthesized novel heterocyclic compounds incorporating sulphamido moiety, which showed significant antibacterial and antifungal properties (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Anticonvulsant Properties
- A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to evaluate their potential as anticonvulsant agents. The compounds demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Structural and Crystallographic Studies
- The molecular structure and crystallographic analysis of these compounds have been a subject of research. Crystal structures of derivatives were analyzed, providing insights into the molecular conformations and hydrogen bonding patterns (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antimicrobial and Antitubercular Activities
- Research has been conducted on pyrimidine-azitidinone analogues and their antimicrobial and antitubercular activities. These studies synthesized compounds and evaluated their efficacy against bacterial and fungal strains, including mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Radioligand Imaging Applications
- The compound's derivatives have been explored for their potential in radioligand imaging, particularly in positron emission tomography (PET) applications. One study focused on the synthesis of selective radioligands for imaging the translocator protein with PET (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Inhibitory Activities Against Bacterial Resistance
- Research also includes the discovery of antibacterial drug candidates with previously unknown mechanisms of action, such as the inhibition of tRNA methyltransferase. Synthesis of heterocyclic hybrids of this compound showed antimicrobial properties against Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4OS/c1-15-11-16(2)13-26(12-15)19-8-10-24-21(25-19)28-14-20(27)23-9-7-17-3-5-18(22)6-4-17/h3-6,8,10,15-16H,7,9,11-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHLCTFINJPBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.